molecular formula C9H10BF3O4 B14153257 (2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid CAS No. 659731-31-4

(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14153257
CAS No.: 659731-31-4
M. Wt: 249.98 g/mol
InChI Key: CKGJCBYECOJYFE-UHFFFAOYSA-N
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Description

(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the phenyl ring imparts distinct chemical properties to the compound, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as a versatile intermediate in chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid stands out due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various synthetic applications.

Properties

CAS No.

659731-31-4

Molecular Formula

C9H10BF3O4

Molecular Weight

249.98 g/mol

IUPAC Name

[2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H10BF3O4/c1-16-5-17-7-4-2-3-6(9(11,12)13)8(7)10(14)15/h2-4,14-15H,5H2,1H3

InChI Key

CKGJCBYECOJYFE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCOC)C(F)(F)F)(O)O

Origin of Product

United States

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